molecular formula C12H11N3 B3354490 1H-Imidazole-1-propanenitrile, 4-phenyl- CAS No. 59626-32-3

1H-Imidazole-1-propanenitrile, 4-phenyl-

Cat. No.: B3354490
CAS No.: 59626-32-3
M. Wt: 197.24 g/mol
InChI Key: YEQHPWVUVLZSAK-UHFFFAOYSA-N
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Description

1H-Imidazole-1-propanenitrile, 4-phenyl- is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the phenyl group at the fourth position and the propanenitrile group at the first position of the imidazole ring makes this compound unique. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1H-Imidazole-1-propanenitrile, 4-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of amines followed by elimination and aromatization. For instance, the intramolecular cyclization of an amine can lead to the formation of the imidazole ring, followed by elimination of a leaving group and subsequent aromatization to yield the desired product .

In industrial settings, the production of this compound may involve the use of N-heterocyclic carbenes as catalysts. These catalysts facilitate the formation of the imidazole ring through the reaction of acetophenones and benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide .

Chemical Reactions Analysis

1H-Imidazole-1-propanenitrile, 4-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenyl group and the nitrile group can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common reagents used in these reactions include oxidants like tert-butylhydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Imidazole-1-propanenitrile, 4-phenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-propanenitrile, 4-phenyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the division of T lymphocytes by inducing apoptosis and differentiation of regulatory T-cells. This action is mediated through the accumulation of tryptophan catabolites, which suppress anti-tumor immunity .

Comparison with Similar Compounds

1H-Imidazole-1-propanenitrile, 4-phenyl- can be compared with other imidazole derivatives such as:

The presence of both the phenyl and propanenitrile groups in 1H-Imidazole-1-propanenitrile, 4-phenyl- makes it unique and versatile for various applications.

Properties

IUPAC Name

3-(4-phenylimidazol-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-7-4-8-15-9-12(14-10-15)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQHPWVUVLZSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=N2)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445008
Record name 1H-Imidazole-1-propanenitrile, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59626-32-3
Record name 1H-Imidazole-1-propanenitrile, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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